2-Propanol, 1-amino-, hydrochloride

Description

Significance of Vicinal Amino Alcohols in Organic Chemistry

Vicinal amino alcohols, also known as β-amino alcohols, are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of paramount importance in organic chemistry due to its prevalence in a vast number of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net The strategic placement of the amino and hydroxyl groups allows for diverse chemical transformations and interactions, making them crucial intermediates in organic synthesis. researchgate.netresearchgate.net

The synthesis of vicinal amino alcohols has been a long-standing area of interest for organic chemists. rsc.org Traditional methods often involve multi-step sequences and the use of protecting groups, which can be inefficient. researchgate.net Consequently, the development of stereoselective and efficient methods for their synthesis remains an active area of research. rsc.org These methods include the ring-opening of epoxides and aziridines, as well as asymmetric aminohydroxylation. researchgate.net The ability to control the stereochemistry of these compounds is particularly crucial, as different stereoisomers can exhibit vastly different biological activities.

Scope of Academic Inquiry into 2-Propanol, 1-amino-, hydrochloride Research

Academic research involving this compound and its parent compound, 1-amino-2-propanol, is extensive and multifaceted. Investigations delve into its synthesis, reactivity, and application as a precursor in the formation of more complex molecules. For instance, research has explored its use in the synthesis of various pharmaceutical intermediates. wikipedia.org

Spectroscopic studies, such as valence band and C 1s core-level photoelectron spectroscopy, have been employed to understand the electronic structure and conformational properties of 1-amino-2-propanol and its isomers. nih.gov These fundamental studies provide valuable insights into the molecule's behavior and reactivity. Furthermore, research has been conducted on the synthesis of this compound itself, with methods involving the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid. google.com

Structural Isomerism and Chirality in 1-Amino-2-Propanol Derivatives

The structure of 1-amino-2-propanol allows for both structural isomerism and chirality, adding to its chemical diversity and utility.

Structural Isomers: 1-Amino-2-propanol (isopropanolamine) and 2-amino-1-propanol (alaninol) are structural isomers. nih.gov They both possess the molecular formula C₃H₉NO but differ in the positions of the amino and hydroxyl groups on the propane (B168953) chain. nih.gov This difference in connectivity leads to distinct physical and chemical properties.

Chirality: The carbon atom bonded to the hydroxyl group in 1-amino-2-propanol is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-amino-2-propanol and (S)-1-amino-2-propanol. wikipedia.orgnist.gov These enantiomers often exhibit different biological activities. For example, (R)-1-aminopropan-2-ol is a component in the biosynthesis of cobalamin (vitamin B12). wikipedia.org The synthesis and separation of these enantiomers are of significant interest in medicinal chemistry and materials science. medchemexpress.comresearchgate.net

The hydrochloride salt, this compound, is typically available as a racemic mixture, containing both enantiomers. However, methods for the preparation of the individual enantiomer hydrochlorides have also been developed. google.com

Interactive Data Tables

Physicochemical Properties of 1-Amino-2-propanol

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | nist.gov |

| Molar Mass | 75.11 g/mol | nih.gov |

| Appearance | Colorless liquid with a slight ammonia-like odor | chemicalbook.comosha.gov |

| Melting Point | 1.74 °C | wikipedia.org |

| Boiling Point | 159.46 °C | wikipedia.org |

| Density | 0.973 g/mL at 18 °C | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClNO | nih.gov |

| Molar Mass | 125.60 g/mol | sigmaaldrich.com |

| Melting Point | 204 °C | sigmaaldrich.commerckmillipore.com |

| Form | Powder | sigmaaldrich.com |

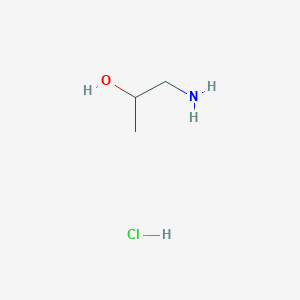

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGMQNNDKGEIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884423 | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7780-04-3 | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7780-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropanolammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPANOLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93J8D44RP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Propanol, 1 Amino , Hydrochloride

Stereoselective Synthesis of Chiral 1-Amino-2-propanol Hydrochlorides

Achieving enantiopurity is crucial for the synthesis of many biologically active molecules. Chiral 1-amino-2-propanol serves as a key intermediate for various pharmaceuticals. The following sections detail advanced methods for its stereoselective preparation.

Asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into 1,2-amino alcohols. nih.gov This approach introduces both an amino and a hydroxyl group across a double bond in a single, stereocontrolled step.

The Sharpless asymmetric aminohydroxylation is a prominent example of this strategy, enabling the syn-selective synthesis of vicinal amino alcohols. nih.govorganic-chemistry.org The reaction typically employs osmium tetroxide (OsO₄) as a catalyst in combination with a chiral ligand, often derived from dihydroquinine or dihydroquinidine. nih.govorganic-chemistry.org The nitrogen source is usually a salt of an N-halosulfonamide, N-haloamide, or N-halocarbamate, such as chloramine-T. organic-chemistry.org The mechanism involves the formation of an imido-osmium(VIII) species, which undergoes a cycloaddition with the alkene. wikipedia.org Subsequent hydrolysis releases the chiral amino alcohol product. organic-chemistry.org A significant challenge in the aminohydroxylation of unsymmetrical alkenes is achieving high regioselectivity, which can be influenced by the choice of ligand and reaction conditions. nih.gov

To circumvent the toxicity and high cost of osmium, alternative catalysts based on more abundant and less toxic metals have been developed. For instance, iron(II) bis(oxazoline) complexes have been shown to catalyze the highly regioselective and enantioselective oxyamination of alkenes using N-sulfonyl oxaziridines as the nitrogen and oxygen source. nih.gov This iron-catalyzed method provides complementary regioselectivity to similar copper-catalyzed systems, allowing access to either regioisomer of the 1,2-amino alcohol by selecting the appropriate inexpensive, first-row transition metal catalyst. nih.gov

| Method | Catalyst System | Nitrogen/Oxygen Source | Key Features | Reference |

|---|---|---|---|---|

| Sharpless AA | OsO₄ with dihydroquinine/dihydroquinidine-derived ligands | N-haloamides, -sulfonamides, or -carbamates (e.g., Chloramine-T) | Syn-selective addition; well-established; regioselectivity can be an issue. | nih.govorganic-chemistry.org |

| Iron-Catalyzed Oxyamination | Iron(II) bis(oxazoline) complex | N-sulfonyl oxaziridines | High regioselectivity and enantioselectivity; uses an inexpensive, non-toxic metal. | nih.gov |

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral amino alcohols. acs.org Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity.

Multi-enzyme cascade reactions have been designed for the synthesis of optically active 1,2-amino alcohols from renewable starting materials like L-phenylalanine. acs.org These cascades can involve several enzymatic steps, such as deamination, decarboxylation, and enantioselective hydrolysis, to construct the desired chiral core. acs.org For the synthesis of 1-amino-2-propanol, enzymes such as 1-aminopropan-2-ol (B43004) dehydrogenase found in Escherichia coli are known to metabolize the compound, indicating a potential biosynthetic pathway that can be harnessed. ebi.ac.uk This specific dehydrogenase requires NAD⁺ as a cofactor and shows optimal activity at a neutral pH. ebi.ac.uk

Enzymatic routes can be designed in a tandem, one-pot, two-step fashion, for example, by combining an aldol (B89426) addition with a transamination reaction. researchgate.net Such systems leverage enzymes like ω-transaminases (ω-TA) and aldolases to build complex molecules with high stereocontrol, providing a powerful tool for generating enantiomerically pure amino alcohols. acs.orgresearchgate.net

| Enzyme Class | Function/Reaction | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenase | Oxidation of amino alcohol to amino ketone (or reverse reduction) | dl-1-aminopropan-2-ol | Aminoacetone | ebi.ac.uk |

| Multi-enzyme Cascade | Sequential deamination, decarboxylation, epoxidation, hydrolysis | L-phenylalanine | Enantiomerically pure phenylethanolamines | acs.org |

| Aldolase/Transaminase Tandem | Aldol addition followed by amination | Aldehydes and an amine donor | γ-Hydroxy-α-amino acids | researchgate.net |

The chiral pool comprises readily available, enantiopure natural products that serve as convenient starting materials for complex target molecules. wikipedia.org Amino acids, with their inherent chirality, are particularly valuable precursors for synthesizing chiral amino alcohols. baranlab.org

A practical, large-scale synthesis for both (R)- and (S)-1-amino-2-propanol utilizes D- and L-threonine, respectively, as the starting material. tandfonline.com Threonine already possesses the required C-1 and C-2 stereochemistry. The synthesis involves a one-pot decarboxylation-alkylation process that replaces the carboxyl group while retaining the original stereochemistry, offering a direct route to the target amino alcohol. tandfonline.comnih.gov Similarly, L-alaninol, or (S)-2-amino-1-propanol, can be prepared from (S)-alanine. google.com The biosynthesis of (R)-1-aminopropan-2-ol, a component in the biosynthesis of cobalamin, originates from threonine, further highlighting the natural link between these compounds. wikipedia.org

| Chiral Precursor | Target Enantiomer of 1-Amino-2-propanol | Key Transformation | Reference |

|---|---|---|---|

| L-Threonine | (S)-1-Amino-2-propanol | Decarboxylation | tandfonline.com |

| D-Threonine | (R)-1-Amino-2-propanol | Decarboxylation | tandfonline.com |

| (S)-Alanine | (S)-2-Amino-1-propanol (L-alaninol) | Carboxylic acid reduction | google.com |

| (S)-Lactamide | (S)-1-Amino-2-propanol | Reduction with LiAlH₄ | chemicalbook.com |

Convergent syntheses build complex molecules by preparing separate fragments and then joining them. For 1-amino-2-propanol, this often involves constructing the carbon backbone and then introducing the functional groups through key reactions like epoxide ring-opening or halohydrin conversion.

A common and industrially scalable method for preparing 1-amino-2-propanol is the reaction of propylene (B89431) oxide with ammonia (B1221849). wikipedia.orgechemi.com This reaction opens the epoxide ring, with the amino group adding to the less sterically hindered C-1 position. The process typically yields a mixture of monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (B86542) (TIPA), with the product ratio being controllable by adjusting the molar ratio of ammonia to propylene oxide. echemi.comgoogle.com

For the stereoselective synthesis of a single enantiomer, chiral propylene oxide is used as the starting material. wikipedia.orgpatsnap.com For example, (S)-propylene oxide can be reacted with an ammonia equivalent, such as trifluoroacetamide, followed by hydrolysis to yield (S)-1-amino-2-propanol with high purity. patsnap.comgoogle.com The ring-opening is regioselective and proceeds with inversion of configuration at the attacked carbon center. The use of aqueous ammonia, often with an organic co-solvent like isopropanol (B130326), facilitates the reaction to afford the desired 1,2-amino alcohol in high yield. ursa.cat

| Starting Material | Amine Source | Reaction Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Racemic Propylene Oxide | Aqueous Ammonia | Preheating, followed by distillation | Mixture of MIPA, DIPA, TIPA | echemi.com |

| (S)-Propylene Oxide | Trifluoroacetamide, then Hydrolysis | Reaction with sodium tert-butoxide in THF, then HCl | (S)-1-Amino-2-propanol | patsnap.com |

| (R)-Propylene Oxide | Trifluoroacetamide, then Hydrolysis | Reaction with potassium tert-butoxide in DMF, then HCl | (R)-1-Amino-2-propanol | patsnap.com |

| Arylglycidyl ethers | Aqueous Ammonia with co-solvent (isopropanol) | Heating at 85°C | Enantiopure 1,2-amino alcohols | ursa.cat |

An alternative two-step approach involves the formation and subsequent amination of a halohydrin intermediate. byjus.com In the first step, an alkene such as propene is treated with a halogen (e.g., chlorine or bromine) in the presence of water. masterorganicchemistry.com This reaction forms a halonium ion intermediate, which is then attacked by water in a regioselective manner, following Markovnikov's rule, to yield a halohydrin. byjus.commasterorganicchemistry.com For propene, this produces 1-chloro-2-propanol (B90593) as the major product.

In the second step, the resulting halohydrin is treated with ammonia to replace the halogen atom with an amino group, yielding 1-amino-2-propanol. google.com This amination is an Sɴ2 reaction, where ammonia acts as the nucleophile. chemistrysteps.com To favor the formation of the primary amine and minimize overalkylation, a large excess of ammonia is typically used. sciencemadness.org This pathway avoids the direct handling of the highly volatile and toxic propylene oxide, although it involves multiple steps and the use of halogens. sciencemadness.org

| Step | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 1. Halohydrin Formation | Propene, Halogen (Cl₂ or Br₂), Water | Propylene Chlorohydrin (1-chloro-2-propanol) | 1-Chloro-2-propanol | byjus.commasterorganicchemistry.com |

| 2. Amination | 1-Chloro-2-propanol, excess Ammonia | - | 1-Amino-2-propanol | google.comsciencemadness.org |

Multi-step Convergent Syntheses

Industrial-Scale Preparation Techniques

The large-scale synthesis of 2-Propanol, 1-amino-, hydrochloride has been approached through various chemical routes, often starting from readily available precursors. Methodologies have been refined to maximize yield, simplify operations, and ensure product purity.

One prominent industrial method involves the reaction of (S)-1-methoxy-2-propylamine with a concentrated solution of hydrochloric acid. google.com This process directly yields the hydrochloride salt of (S)-2-amino-1-propanol. Another approach starts with the reaction of isopropanol and paraformaldehyde with sodium nitrite (B80452) to produce 2-nitryl-2-methyl-1-propanol, which is then hydrogenated to yield the final amino alcohol. google.com Alternative routes have also been developed using precursors like propylene oxide or isobutylene (B52900) to circumvent the use of hazardous materials such as 2-nitropropane. google.comgoogle.com

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The efficiency of industrial synthesis is heavily dependent on the precise control of reaction parameters. Different methods employ distinct conditions to optimize the formation of this compound.

For the synthesis starting from (S)-1-methoxy-2-propylamine and hydrochloric acid, two primary procedures are outlined. The preferred method involves reacting the components in an autoclave at temperatures above 80°C (ideally between 135°C and 140°C) and pressures ranging from 3 to 45 bar (preferably 19 to 30 bar) for 1 to 12 hours. google.com This pressurized method is favored over the alternative of heating the mixture under reflux for an extended period (30 to 60 hours). google.com The solvent system is typically an aqueous solution of hydrochloric acid (30-40% strength by weight). google.com High-boiling solvents like glycols may also be used. google.com

A different synthetic pathway, which involves the hydrogenation of 2-nitryl-2-methyl-1-propanol, operates under pressures of 0.5 to 3 MPa and at temperatures between 35°C and 55°C. google.com Yet another process, starting from glycerin to produce hydroxyacetone, which is then aminated, can be performed in an autoclave with hydrogen pressures from 0.1 to 15 MPa and temperatures of 20-150°C. google.com

| Starting Material | Temperature | Pressure | Solvent System | Reference |

|---|---|---|---|---|

| (S)-1-methoxy-2-propylamine | 135-140 °C | 19-30 bar | 37% aqueous HCl | google.com |

| 2-nitryl-2-methyl-1-propanol | 35-55 °C | 0.5-3 MPa | Ruthenium/molecular sieve catalyst | google.com |

| β-chloropropanol | 80-140 °C | Not specified | Excess liquid ammonia (solvent-free) | google.com |

| Hydroxyacetone (from Glycerin) | 20-150 °C | 0.1-15 MPa | Aqueous solution or organic solvents (methanol, ethanol) | google.com |

Atom Economy and Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry," where atom economy is a key metric. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.

Certain synthetic routes for 2-aminopropanol are designed with high atom economy in mind. For example, a method beginning with the ring-opening of propylene oxide with hydrochloric acid, followed by ammonolysis of the resulting β-chloropropanol, is noted for its high atom economy because its by-products can be recycled. google.com This approach also avoids the use of expensive and environmentally challenging reducing agents like Raney Nickel (Raney Ni) or sodium borohydride (B1222165) (NaBH₄), thereby reducing costs and pollutant emissions. google.com

Enzymatic cascades represent a frontier in sustainable synthesis. Multienzyme pathways have been developed for the highly atom-efficient conversion of renewable materials, such as L-phenylalanine, into enantiomerically pure amino alcohols. acs.org These biocatalytic reactions offer a green alternative to traditional chemical methods. acs.org

Preparation of Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools in drug discovery and metabolic research, often serving as internal standards in bio-analytical studies. nih.gov The synthesis of labeled this compound can be achieved by incorporating heavy isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D).

Carbon-13 labeled 2-Amino-1-propanol is commercially available with all three carbon atoms substituted (¹³CH₃¹³CH(NH₂)¹³CH₂OH), boasting an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com The synthesis of such compounds can be complex, often involving multi-step procedures. General methods for creating ¹³C methyl-labeled amino acids may start from precursors like L-alanine and use a labeled methyl source, such as ¹³C-iodomethane, in a C(sp³)–H functionalization reaction. nih.gov

Deuterium labeling can be accomplished through various H-D exchange methods. A practical and environmentally friendly technique uses a combination of a palladium on carbon catalyst (Pd/C), aluminum powder, and deuterium oxide (D₂O) to generate deuterium gas in situ. mdpi.com This method has been successfully applied to a range of substrates, including amino acids and alcohols, achieving high levels of deuterium incorporation under microwave-assisted conditions. mdpi.com The primary waste product is non-toxic aluminum oxide, making it a sustainable choice. mdpi.com

| Isotope | Labeling Position | Synthetic Method/Precursor | Reference |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³C₃ (all carbons) | Commercially available; specific synthesis may involve ¹³C-labeled precursors. | sigmaaldrich.com |

| Deuterium (²H) | General (H-D exchange) | Pd/C-Al-D₂O system with microwave assistance. | mdpi.com |

Chemical Reactivity and Transformation Studies of 2 Propanol, 1 Amino , Hydrochloride

Amination and Hydroxylation Reactions

The inherent structure of 1-amino-2-propanol, featuring an amino group and a hydroxyl group, makes it a prime substrate for reactions that can further functionalize these groups. While direct amination or hydroxylation of the existing backbone is less common, the molecule itself is a product of such strategic additions in the synthesis of other compounds. For instance, 1-amino-2-propanol can be prepared by the addition of aqueous ammonia (B1221849) to propylene (B89431) oxide. wikipedia.org This reaction establishes the core 1-amino-2-hydroxypropyl structure.

The amino and hydroxyl groups are key reactive sites. The amine group can act as a nucleophile, while the hydroxyl group can participate in various derivatization reactions. These functionalities are central to its role as an intermediate in the synthesis of a variety of pharmaceutical drugs. wikipedia.org

Salt Formation and Dissociation Equilibria

2-Propanol, 1-amino-, hydrochloride is the salt formed from the reaction of the basic amino alcohol, 1-amino-2-propanol, with hydrochloric acid. google.com The amine group, being basic, readily accepts a proton from the acid to form an ammonium (B1175870) salt. This acid-base reaction is exothermic. nih.gov The hydrochloride salt form enhances the compound's stability and water solubility. ontosight.ai

In solution, an equilibrium exists between the protonated ammonium form and the free amine. The position of this equilibrium is dependent on the pH of the solution. This characteristic is fundamental to its use in various applications, including as a buffer. wikipedia.orgwikipedia.org The hydrochloride salt can be neutralized to yield the free amine, 1-amino-2-propanol, which is a colorless liquid with an ammonia-like odor. nih.govosha.gov

Alkylation Reactions

The amino group of 1-amino-2-propanol and its derivatives can undergo alkylation reactions. To prevent racemization at the amine's stereocenter during C-C bond-forming hydrogen-borrowing alkylation reactions, the nitrogen can be protected with a sterically hindered group like triphenylmethane (B1682552) (trityl) or a benzyl (B1604629) group. nih.gov This strategy has been successfully employed in the synthesis of enantioenriched γ-aminobutyric acid (GABA) analogues from enantiopure 1,2-amino alcohols derived from amino acids. nih.gov

A notable advantage of hydrogen-borrowing catalysis is its capacity to form C-C bonds that are challenging to create through conventional alkylation methods. nih.gov For example, this has been demonstrated in the formation of unnatural dimethyl and cyclopentane (B165970) amino acid derivatives. nih.gov

Derivatization Strategies for Functional Group Modification

The dual functionality of 1-amino-2-propanol allows for a wide array of derivatization strategies to modify its functional groups. The amine and hydroxyl groups can be targeted sequentially or simultaneously to introduce new functionalities and build molecular complexity.

One common strategy involves the protection of one functional group while the other is being modified. For instance, the amine can be protected to allow for selective reactions at the hydroxyl group, and vice versa. Common derivatization reactions include:

Acylation: The amine group can react with acyl chlorides to form amides. wikipedia.org

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones.

Esterification: The hydroxyl group can be esterified.

A comprehensive approach for modifying peptides and small proteins involves a sequential labeling strategy that can be conceptually applied to molecules like 1-amino-2-propanol. This includes the reductive dimethylation of amines and the amidation of acids. nih.gov

| Reaction Type | Reagents | Functional Group Modified | Resulting Moiety |

| Acylation | Acyl Chlorides | Amine | Amide |

| Reductive Dimethylation | Formaldehyde, Pyridine-BH3 complex | Amine | Dimethylamino |

| Amidation | Amine, N-Methylmorpholine (NMM) | Carboxylic Acid (if present) | Amide |

This table illustrates some of the derivatization strategies that can be employed to modify the functional groups of 1-amino-2-propanol or related structures.

Heterocyclic Ring Formation: Oxazolidinone Derivatives

1-Amino-2-propanol is a key precursor in the synthesis of oxazolidinone rings, a five-membered heterocyclic motif present in several important classes of compounds, including chiral auxiliaries and antibacterial agents. nih.govwikipedia.org The formation of the oxazolidinone ring from an amino alcohol typically involves cyclization with a carbonyl-containing reagent.

Several methods exist for this transformation:

Reaction with Phosgene or its Derivatives: This is a common method for cyclizing amino alcohols to form oxazolidinones. mdpi.com

Reaction with Carbonates: Diethyl carbonate can be used to effect the cyclization. nih.gov

Reaction with Urea (B33335): Microwave-assisted synthesis using urea and an ethanolamine (B43304) in the presence of a catalytic amount of nitromethane (B149229) has been reported. nih.govorganic-chemistry.org

The resulting oxazolidinone can be further functionalized. For example, N-arylation can be achieved using palladium-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.org The versatility of these synthetic routes allows for the preparation of a wide range of substituted oxazolidinones from 1-amino-2-propanol and its derivatives. nih.gov

| Starting Material | Reagent | Conditions | Product |

| 1-Amino-2-propanol | Diethyl Carbonate | Heat | 4-Methyl-2-oxazolidinone |

| 1-Amino-2-propanol | Urea | Microwave, Nitromethane | 4-Methyl-2-oxazolidinone |

| 1-Amino-2-propanol | Phosgene derivative | Base | 4-Methyl-2-oxazolidinone |

This table summarizes common methods for the synthesis of oxazolidinone derivatives from 1-amino-2-propanol.

Mechanistic Investigations of Reactions Involving 2 Propanol, 1 Amino , Hydrochloride

Reaction Mechanism Elucidation via Isotope Labeling

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms through a reaction pathway. In the context of amino alcohols, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable. While specific studies detailing isotope labeling for 2-Propanol, 1-amino-, hydrochloride are not extensively documented, the principles can be inferred from studies on similar molecules.

For instance, deuterium labeling of the propanol (B110389) backbone or the amine group could differentiate between reaction pathways. If a reaction involves the abstraction of a hydrogen atom, substituting it with deuterium would result in a kinetic isotope effect, a change in the reaction rate, which helps identify the rate-determining step. Multicomponent reactions (MCRs), which are efficient for creating complex molecules, often employ isotopically labeled reactants to unravel their intricate mechanisms. rug.nl For example, using isopropanol-d8 in a Ugi three-component reaction (U-3CR) helps in tracking the alcohol component's incorporation into the final product. rug.nl Similarly, ¹⁵N-labeled ammonium (B1175870) chloride could be used to follow the nitrogen atom from the amino group in amination reactions. rug.nl

Hydrogen Transfer Dynamics in Catalytic Processes

The "2-propanol" moiety of the molecule is a well-known hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. mdpi.com In these processes, 2-propanol is oxidized to acetone, while a substrate, such as a ketone, is reduced to an alcohol. This is typically mediated by a transition-metal catalyst, often based on iridium or ruthenium. mdpi.comacs.org

The general mechanism for CTH involving an iridium catalyst can be outlined as follows:

Activation of the precatalyst.

Reaction with 2-propanol to form a metal-hydride intermediate and acetone.

Transfer of the hydride from the metal complex to the substrate (e.g., a ketone).

Release of the reduced product (an alcohol) and regeneration of the catalyst.

The dynamics of this process are influenced by factors such as the solvent system. For instance, using 2-propanol-water mixtures can significantly affect the catalytic activity. mdpi.com The hydrogen bonding network of 2-propanol, which forms associates in the liquid state, also plays a crucial role in its macroscopic properties and reactivity. rsc.org The dynamics of these hydrogen-bonded structures are slower than the structural relaxation of individual molecules, which can impact the availability of the alcohol for the catalytic cycle. rsc.org In the case of 2-Propanol, 1-amino-, the amino group could also interact with the metal center, potentially influencing the catalyst's activity and selectivity.

Acid-Catalyzed Reaction Pathways

The hydrochloride form of 2-Propanol, 1-amino- indicates that the amino group is protonated, forming an ammonium salt. This acidic nature can facilitate specific reaction pathways. For example, in the presence of a strong acid and heat, alcohols can undergo dehydration to form alkenes. For 2-Propanol, 1-amino-, an acid-catalyzed dehydration could potentially lead to the formation of allylamine.

Furthermore, the hydrochloride salt can be used in reactions where a controlled release of the free amine is desired upon neutralization. In synthetic organic chemistry, reactions are sometimes performed in alcoholic solvents like isopropanol (B130326) with an acid catalyst. For example, the reaction of certain epoxides with amines in the presence of an acid can be directed to specific outcomes. The acidic conditions can activate the epoxide ring towards nucleophilic attack by the amine.

Degradation Mechanisms in Environmental Contexts (e.g., Photo-oxidation Pathways)

In the atmosphere, volatile organic compounds like amino alcohols are primarily degraded by reaction with hydroxyl (OH) radicals during the day. nih.govacs.orgwhiterose.ac.uk While specific data for 2-Propanol, 1-amino- is limited, extensive studies on its structural analog, 2-amino-2-methyl-1-propanol (B13486) (AMP), provide significant insight into the likely photo-oxidation pathways. nih.govacs.orgwhiterose.ac.uk

The degradation is initiated by the abstraction of a hydrogen atom by an OH radical. Theoretical calculations for AMP predict that this abstraction predominantly occurs from the –CH2– group (>70%), with smaller contributions from the –NH2 group (5–20%) and the –CH3 groups (5–10%). acs.orgwhiterose.ac.uk Abstraction from the –OH group is considered negligible under atmospheric conditions. acs.orgwhiterose.ac.uk

Following hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical depends on the atmospheric conditions, particularly the levels of nitrogen oxides (NOx). This leads to a variety of degradation products.

Based on the analogy with AMP, the major and minor degradation products of 2-Propanol, 1-amino- are predicted below.

| Predicted Degradation Product | Precursor Radical Site | Classification |

| 1-Amino-1-methyl-acetaldehyde | H-abstraction from -CH- group | Major Product |

| Propan-1-imine, 2-hydroxy- | H-abstraction from -NH₂ group | Minor Product |

| Acetaldehyde | Fragmentation Product | Minor Product |

| Formaldehyde | Fragmentation Product | Minor Product |

| Nitramine (1-amino-1-(nitroamino)-2-propanol) | Reaction with NO₂ | Minor Product |

This table is predictive based on studies of analogous compounds. nih.govacs.orgwhiterose.ac.uk

The photo-oxidation of amino alcohols can also lead to the formation of particles, often initiated by the reaction of the amine with atmospheric acids like nitric acid to form nitrate (B79036) salts. nih.govwhiterose.ac.uk

Interactions in Gas Capture Systems (e.g., CO2 and NH3 Absorption)

Aqueous solutions of amino alcohols are widely investigated for post-combustion CO₂ capture. acs.org The mechanism involves the chemical absorption of CO₂ by the amine. For a primary amine like 2-Propanol, 1-amino-, the reaction with CO₂ proceeds through a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate. rsc.org

The presence of the hydroxyl group on the alkanolamine can influence the reaction energetics. rsc.org Water plays a crucial role in this process, not just as a solvent but also by assisting in the proton transfer step, which lowers the activation energy barrier for the reaction. rsc.org While 2-Propanol, 1-amino- itself is not a leading candidate, the fundamental chemistry of its functional groups is highly relevant to the field. The efficiency of CO₂ capture is a balance between the absorption capacity and the energy required for solvent regeneration, which involves breaking the amine-CO₂ bond to release the captured CO₂.

Applications of 2 Propanol, 1 Amino , Hydrochloride in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The enantiopure forms of 1-amino-2-propanol are instrumental in the development of chiral auxiliaries and ligands, which are pivotal for controlling stereochemistry in asymmetric reactions. wikipedia.org These reactions are fundamental in producing single-enantiomer drugs, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Enantioselective Transformations

Chiral auxiliaries, temporarily incorporated into a substrate, direct the stereochemical course of a reaction to yield a preponderance of one enantiomer. wikipedia.org Derivatives of 1-amino-2-propanol are employed to create such auxiliaries. For instance, they can be used in the asymmetric synthesis of 1,2-amino alcohols, which are themselves important structural motifs in many biologically active compounds. nih.govnih.gov The principle of enantioselective association has been demonstrated where the (R)- and (S)-enantiomers of 1-amino-2-propanol show different binding affinities to a magnetized surface, highlighting the potential for enantioseparation based on spin-selective interactions. researchgate.net

The development of organocatalysts based on chiral primary amines has become a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-based catalysts. rsc.org The primary amine group in 1-amino-2-propanol provides a handle for its incorporation into these catalytic systems.

Synthesis of Chiral Oxazoline (B21484) Ligands

Chiral oxazolines are a highly successful class of ligands in asymmetric catalysis, prized for their accessibility, modularity, and effectiveness in a wide array of metal-catalyzed reactions. bldpharm.com 1-Amino-2-propanol is a key starting material for the synthesis of these ligands. bldpharm.comrsc.org The reaction of 1-amino-2-propanol with various starting materials like nitriles or carboxylic acids can lead to the formation of the oxazoline ring. rsc.orgorganic-chemistry.org

These oxazoline ligands, once coordinated to a metal center, create a chiral environment that influences the stereochemical outcome of reactions such as asymmetric alkylations, Diels-Alder reactions, and Michael additions. springerprofessional.de The stereocenter originating from 1-amino-2-propanol is located adjacent to the coordinating nitrogen atom of the oxazoline ring, allowing for effective transfer of chiral information during the catalytic cycle. bldpharm.com

Precursors for Complex Molecule Synthesis

The structural features of 1-amino-2-propanol hydrochloride make it an ideal starting point for the synthesis of more complex molecules, particularly those containing nitrogen and exhibiting specific stereochemistry. patsnap.comgoogle.com

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov 1-Amino-2-propanol serves as a valuable C3 building block for the construction of these cyclic systems. Its amino and hydroxyl groups can participate in cyclization reactions to form a variety of heterocyclic rings. For example, it can be used in the synthesis of substituted oxazolines and other related heterocycles. organic-chemistry.orgresearchgate.net The synthesis of novel heterocyclic α-amino acids has been explored using derivatives of amino alcohols. open.ac.uk

The versatility of this compound is further demonstrated by its use in the production of a wide range of nitrogen-containing compounds, which are themselves precursors to more complex structures. openmedicinalchemistryjournal.com

Intermediates in Pharmaceutical Compound Scaffolds

The chiral nature of 1-amino-2-propanol makes it a critical intermediate in the synthesis of numerous pharmaceutical compounds where specific stereoisomers are required for therapeutic efficacy. nih.govnih.gov Chiral 1-amino-2-propanol is a key intermediate in the synthesis of antiviral drugs like the anti-AIDS medication Tenofovir. google.com It is also used in the synthesis of other nucleoside and non-nucleoside reverse transcriptase inhibitors.

The compound is a building block for a variety of drug classes. For instance, it is an intermediate in the synthesis of phenylpropanolamine hydrochloride, a nasal vasoconstrictor. google.com Furthermore, derivatives of 1-amino-2-propanol are incorporated into the structures of complex drugs like the anti-cancer medication Nirogacestat. wikipedia.org The ability to introduce a specific stereocenter early in a synthetic sequence using 1-amino-2-propanol is a significant advantage in the total synthesis of complex drug molecules. open.ac.uk

Role in Materials Science and Polymer Chemistry

While the primary applications of 1-amino-2-propanol hydrochloride are in asymmetric synthesis and pharmaceuticals, its functional groups also lend themselves to applications in materials science and polymer chemistry. The amino and hydroxyl groups can act as monomers or chain-terminating agents in polymerization reactions.

For example, a complex polymer has been described that incorporates 1-amino-2-propanol as one of its monomeric units. ontosight.ai This polymer has potential applications as a surfactant, in coatings, and in personal care products due to the diverse functional groups it contains. ontosight.ai Isopropanolamines, the class of compounds to which 1-amino-2-propanol belongs, are used as emulsifying agents and in the formulation of cutting oils and paints. nih.govwikipedia.org

The ability of the amino group to interact with surfaces and the hydroxyl group to participate in esterification and etherification reactions opens up possibilities for its use in creating functionalized materials and polymers with specific properties.

Template-Directed Synthesis of Inorganic Materials

The utilization of organic molecules to direct the structure of inorganic materials is a cornerstone of modern materials science, leading to the creation of materials with tailored porosity, surface area, and catalytic properties. These organic molecules, often referred to as templates or structure-directing agents (SDAs), guide the condensation of inorganic precursors to form well-defined structures.

Despite a thorough review of scientific literature, there is no documented evidence to suggest that 2-Propanol, 1-amino-, hydrochloride functions as a template or structure-directing agent in the synthesis of inorganic materials. Searches for its application in the formation of zeolites, mesoporous silica, or other structured inorganic frameworks have not yielded any relevant research findings. Therefore, its role in this specific area of advanced organic synthesis appears to be unexplored or non-existent based on currently available information.

Polyurethane Formation

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. They are synthesized through the reaction of diisocyanates or polyisocyanates with polyols. The properties of the resulting polyurethane can be finely tuned by varying the structure of the monomers.

1-Amino-2-propanol, the parent amine of this compound, finds application in the production of polyurethanes. In this context, it can function as a chain extender or a cross-linking agent. The presence of both a primary amine and a secondary hydroxyl group allows it to react with isocyanate groups. The amine group typically exhibits higher reactivity towards isocyanates than the hydroxyl group.

A specific example involves a polymer of a derivative, 2-Propanol, 1-((2-aminoethyl)amino)-, which acts as a reactant to introduce amine functionality in the formation of a polyester (B1180765) polyurethane. This compound, along with a diisocyanate (like 1,3-diisocyanatomethylbenzene) and a polyol (such as alpha-hydro-omega-hydroxypoly(oxy(methyl-1,2-ethanediyl))), participates in a multi-step reaction to create the polymer. In this synthesis, the amino alcohol derivative serves as a chain extender, contributing to the hard segments of the polyurethane and influencing the final mechanical properties of the material.

The hydrochloride salt, this compound, would require neutralization to the free amine, 1-amino-2-propanol, before it can be effectively used in polyurethane synthesis, as the protonated amine is not nucleophilic enough to react with the isocyanate.

Chemical Compound Data

Advanced Analytical and Spectroscopic Characterization of 2 Propanol, 1 Amino , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For "2-Propanol, 1-amino-, hydrochloride," both ¹H and ¹³C NMR, along with isotopic enrichment strategies, provide invaluable data.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical structure of "this compound" by identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR spectral data for the free base, 1-amino-2-propanol, reveals distinct signals corresponding to the protons on the aminomethylene (CH₂N), methine (CHOH), and methyl (CH₃) groups. In its hydrochloride salt form, the chemical shifts of protons near the protonated amino group are expected to be deshielded and shift downfield. The hydroxyl and amine protons are also observable and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. For 1-amino-2-propanol, distinct peaks are observed for the three carbon atoms. docbrown.info The carbon attached to the hydroxyl group (C2) typically appears in the range of 65.0–68.4 ppm, while the carbon adjacent to the amino group (C1) is found further upfield. The methyl carbon (C3) resonates at the highest field. The formation of the hydrochloride salt influences the chemical shift of the carbon atoms, particularly the one bonded to the nitrogen (C1), due to the inductive effect of the protonated amino group. researchgate.net For instance, in related structures, the O-C chemical shifts are observed around 65.0–65.5 ppm for hydrochlorides, while the N-C shifts are around 46.9–47.0 ppm. researchgate.net

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of all proton and carbon signals, providing a complete picture of the molecular connectivity.

Interactive NMR Data Table for 1-Amino-2-propanol

This table presents typical chemical shift values obtained from NMR analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | 2.520 - 2.756 | 48.273 |

| C2-H | 3.70 | 66.664 |

| C3-H | 1.147 | 22.323 |

| O-H | 5.26 | - |

| N-H | 2.26 | - |

Note: Chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative example. bmrb.iochemicalbook.comchemicalbook.com

Isotopic enrichment, particularly with ¹³C and ¹⁵N, is a powerful tool in NMR spectroscopy for enhancing signal sensitivity and for detailed structural and metabolic studies. isotope.commedchemexpress.comcortecnet.com For "this compound," introducing ¹³C or ¹⁵N isotopes can aid in overcoming the low natural abundance of these nuclei.

The use of ¹⁵N-labeled "this compound" is particularly advantageous for directly probing the nitrogen environment. schd-shimadzu.com ¹⁵N NMR can provide information on hydrogen bonding and the protonation state of the amino group. Commercially available ¹⁵N-labeled 1-amino-2-propanol hydrochloride salt often has a minimum isotopic enrichment of 98%. schd-shimadzu.com

Similarly, ¹³C enrichment can be used to enhance the signals in ¹³C NMR, which is especially useful for more complex molecules or when only small sample quantities are available. This technique is widely applied in metabolic studies to trace the metabolic fate of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of "this compound". This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the protonated molecule [M+H]⁺ can be measured with high precision, confirming the molecular formula C₃H₁₀NO⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov For "this compound," which is a relatively volatile compound, GC-MS can be used for its identification and quantification in various matrices. The compound is typically derivatized before analysis to improve its chromatographic properties. The mass spectrum obtained from the electron ionization (EI) of 1-amino-2-propanol shows characteristic fragmentation patterns that can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of polar and non-volatile compounds like "this compound". sielc.comsielc.comhmdb.ca Reversed-phase HPLC methods can be used to separate the compound from other components in a mixture. sielc.comsielc.com For MS-compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com LC-MS can be used for pharmacokinetic studies and for the analysis of impurities. sielc.comsielc.com

Chromatographic Separation Methods

Chromatographic techniques are paramount for the separation and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and determining the enantiomeric excess of this compound. For purity analysis, reversed-phase (RP) HPLC methods are commonly utilized. sielc.com A typical method might involve a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

The determination of enantiomeric excess is critical since this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. nist.govnist.gov This analysis requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely recognized for their ability to resolve a broad range of chiral compounds. nih.govmdpi.com For instance, an amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP can be used under reversed-phase conditions to separate enantiomers. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Method development involves optimizing the mobile phase composition and temperature to achieve baseline resolution between the enantiomers. nih.govmdpi.com

Below is a table summarizing typical HPLC conditions for both purity and enantiomeric excess determination.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | Newcrom R1 or equivalent C18 sielc.com | Polysaccharide-based CSP (e.g., Lux Amylose-2, Chiralpak IG-3) nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid sielc.com | Acetonitrile/Water/Acetic Acid mdpi.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov |

| Temperature | Ambient (e.g., 25 °C) nih.gov | Optimized (e.g., 20 °C) mdpi.com |

| Detection | UV at low wavelength (e.g., 215 nm) nih.gov | UV at low wavelength (e.g., 215 nm) nih.gov |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) offers a high-resolution separation technique for volatile compounds and can be adapted for the analysis of this compound, often following a derivatization step to increase volatility. The development of a robust GC method involves careful selection of the column, temperature program, and detector. nih.gov

A capillary column with a polar stationary phase is typically chosen for analyzing amines and alcohols. A base-deactivated polyethylene (B3416737) glycol (PEG) stationary phase, such as that found in a DB-CAM column, is suitable for this purpose. nih.gov The flame ionization detector (FID) is commonly used due to its excellent sensitivity for organic compounds. nih.govoiv.int Method development focuses on optimizing the temperature gradient of the oven to ensure sufficient separation of the analyte from impurities and the solvent peak. nih.gov The injector and detector temperatures are also set high enough to prevent condensation and ensure efficient detection. nih.gov

The following table outlines a potential set of parameters for a GC-FID method.

Table 2: Representative GC Method Parameters

| Parameter | Setting |

|---|---|

| Column | DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent PEG column nih.gov |

| Carrier Gas | Helium or Nitrogen nih.govoiv.int |

| Injector Temperature | 220 °C nih.gov |

| Detector (FID) Temp | 260 °C nih.gov |

| Oven Program | Initial temp 70°C, hold for 6 min, ramp at 20°C/min to 200°C, hold for 7.5 min nih.gov |

| Injection Mode | Split (e.g., 1:5) nih.gov |

Vibrational Spectroscopy (e.g., FT-NIR) for Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Near-Infrared (FT-NIR) spectroscopy, provide valuable insights into the molecular structure and intermolecular interactions of this compound. Studies on 1-amino-2-propanol (the free base) have shown that in the liquid phase, molecules form stable, cyclic dimers. nih.gov These dimers are held together by strong intermolecular hydrogen bonds between the hydroxyl group (O-H) of one molecule and the nitrogen atom (N) of another (O-H···N). nih.gov

FT-NIR spectroscopy can monitor changes in these hydrogen bonds under different conditions, such as varying temperatures or in the presence of other solvents like water. nih.gov As temperature increases, the strength of the intermolecular interactions weakens, which can be observed as shifts in the corresponding spectral bands. nih.gov However, the fundamental dimeric structure tends to remain intact. nih.gov The addition of water introduces further complexity, with water molecules acting as proton donors to the oxygen atoms of the amino alcohol, creating cooperative hydrogen bonds. nih.gov Analysis of the vibrational spectra, often aided by two-dimensional (2D) correlation and density functional theory (DFT) calculations, allows for detailed assignment of the observed bands to specific molecular vibrations, such as OH and NH stretching and bending modes. nih.govnih.gov For instance, in a study of 1-amino-2-propanol, VCD bands at 1272 cm⁻¹ and 1412 cm⁻¹ in a dilute solution were assigned to the OH bending mode. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization is a key strategy to improve the analyte's properties for detection. This compound contains polar functional groups (-OH and -NH2) that can cause poor peak shape and low volatility in GC analysis. Derivatization chemically modifies these functional groups to make the compound more volatile and thermally stable. google.comsigmaaldrich.com

A common approach for derivatizing compounds with amine and hydroxyl groups is acylation. google.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the -OH and -NH2 groups into trifluoroacetyl esters and amides, respectively. google.com This process significantly reduces the polarity of the molecule, leading to better chromatographic performance with sharper peaks and improved sensitivity. The reaction is typically carried out by mixing the sample with the derivatizing agent, sometimes under controlled temperature conditions, before injection into the GC. google.com While some modern GC methods using highly inert columns may allow for the direct analysis of underivatized amino alcohols, derivatization remains a powerful and widely used tool to overcome analytical challenges and enhance detection limits. google.com

Computational Chemistry and Theoretical Studies on 2 Propanol, 1 Amino , Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 1-amino-2-propanol. These studies provide a microscopic picture of the molecule's preferred shapes and the nature of its chemical bonds.

Theoretical studies have focused on identifying the most stable conformations of 1-amino-2-propanol in the gas phase. These conformations are determined by the relative orientations of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups.

A study by Catone et al. (2007) used both DFT and ab initio methods to investigate the conformational landscape of S-(+)-1-amino-2-propanol. nih.govaip.orgresearchgate.net Their calculations revealed the presence of two main low-energy conformers. nih.govresearchgate.net The global minimum energy conformer is stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups. The relative energies and populations of these conformers are crucial for understanding the molecule's behavior in different environments. nih.gov

Similarly, research by Wójcik, et al. (2010) on 1-amino-2-propanol (2AP) using DFT calculations showed that in the liquid phase, the molecules tend to form stable cyclic dimers. nih.gov These dimers are held together by intermolecular O-H···N hydrogen bonds, and interestingly, intramolecular hydrogen bonds were found to be absent in these stable dimeric structures. nih.gov This suggests that in a condensed phase, intermolecular interactions can dominate over intramolecular ones in dictating the molecular arrangement.

Table 1: Calculated Relative Energies of 1-Amino-2-propanol Conformers (Note: This data is for the free base, 1-amino-2-propanol, as specific data for the hydrochloride salt is not available in the reviewed literature.)

| Conformer | Method | Relative Energy (kJ/mol) | Population Ratio (%) | Reference |

|---|---|---|---|---|

| I1 (Global Minimum) | DFT | 0 | 85 | nih.govresearchgate.net |

Data is derived from theoretical calculations on S-(+)-1-amino-2-propanol in the gas phase. The presence of the hydrochloride is expected to alter these values due to changes in intramolecular forces.

The electronic structure of 1-amino-2-propanol has been investigated through analysis of its valence band and core-level photoelectron spectra, interpreted with the aid of theoretical calculations. nih.gov The study by Catone et al. provided assignments for the C 1s core-level spectra, distinguishing the three chemically different carbon atoms in the molecule. nih.govaip.orgresearchgate.net The theoretical simulations of the photoelectron spectrum, considering a weighted mix of the two most stable conformers, showed good agreement with experimental data. nih.govresearchgate.net

DFT calculations have also been used to understand the hydrogen bonding network in liquid 1-amino-2-propanol. It was found that in the liquid state, cyclic dimers interact with each other to form larger clusters through intermolecular N-H···O hydrogen bonds. nih.gov The addition of water was observed to not significantly alter the structure of the amino alcohol, with water molecules acting as double proton donors to the oxygen atoms, forming cooperative hydrogen bonds that are stronger than those in bulk water. nih.gov

Reaction Pathway Modeling and Transition State Analysis

There is a notable absence of specific research in the reviewed literature concerning the modeling of reaction pathways and transition state analysis for either 2-Propanol, 1-amino-, hydrochloride or its free base, 1-amino-2-propanol. Such studies would be valuable for understanding its reactivity, degradation pathways, and potential synthesis mechanisms. For instance, modeling its reaction with atmospheric radicals like OH could provide insights into its environmental fate, similar to studies conducted on related compounds like 2-amino-2-methyl-1-propanol (B13486). nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Thermodynamic Parameters and Energetic Profiles of Reactions

Some thermodynamic parameters for the free base, 1-amino-2-propanol, have been calculated and are available in chemical databases. However, comprehensive data on the energetic profiles of its reactions are not available. The formation of the hydrochloride salt from the free base is an exothermic process, but specific calculated values for this reaction were not found in the reviewed literature.

Table 2: Calculated Thermodynamic Properties of 1-Amino-2-propanol (Note: This data is for the free base form and not the hydrochloride salt.)

| Property | Value | Units | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -163.66 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -239.11 | kJ/mol | chemeo.com |

These values are for the gaseous state at standard conditions and were obtained from the Cheméo database, which utilizes various estimation methods. chemeo.com

Q & A

Q. What are the key synthetic routes for 2-propanol, 1-amino-, hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis of aminochloropropanes, including this compound, often involves nucleophilic substitution or phthalimide fusion. For example, Philippi's method uses 2,3-dibromopropanol fused with potassium phthalimide to generate intermediates like 2,3-bisphthalimidopropanol, followed by hydrolysis and HCl treatment . Optimization includes:

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure and purity of this compound?

- NMR : H NMR can identify proton environments (e.g., -NH at δ 2.5–3.5 ppm, -CHOH at δ 3.6–4.0 ppm). C NMR confirms carbon backbone integrity .

- IR : Stretching vibrations for -NH (2500–3000 cm) and -OH (broad band ~3300 cm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 75 for the free base) and fragmentation patterns validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes irritation; Category 2 skin/eye hazard) .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address instability issues in this compound caused by proximity of functional groups?

Instability arises from intramolecular interactions between -NH and -OH groups. Mitigation strategies include:

Q. What analytical methods resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Q. How does stereochemistry impact the pharmacological activity of derivatives like propranolol hydrochloride, and what structural analogs are under investigation?

- Stereoselectivity : (S)-propranolol shows higher β-blockade activity than (R)-enantiomers due to receptor binding affinity .

- Analog design : Modifications at the naphthyloxy or isopropylamino groups (e.g., oxprenolol hydrochloride) are studied for improved cardiovascular selectivity .

Q. What chromatographic methods (HPLC, GC) are validated for quantifying this compound in complex matrices?

- HPLC : C18 column, mobile phase = 0.1% TFA in water:acetonitrile (70:30), UV detection at 210 nm .

- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 75 (base peak) .

Data Contradictions and Methodological Considerations

Q. Why do reported melting points and solubility values vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.